Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
Description
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS: SY230538) is an imidazolidinone derivative featuring a phenylacetate backbone substituted with a 2-oxoimidazolidin-1-yl group at the para position of the phenyl ring.
Properties
IUPAC Name |
ethyl 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDVROGEUJAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate typically involves the reaction of 4-(2-oxoimidazolidin-1-yl)phenylacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
4-(2-oxoimidazolidin-1-yl)phenylacetic acid+ethanolcatalystEthyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Ester Functionalization
The ethyl acetate moiety undergoes hydrolysis or transesterification under acidic or basic conditions:
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Hydrolysis : Treatment with LiOH in THF/H₂O yields the carboxylic acid derivative .
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Transesterification : Reaction with methanol/H⁺ produces methyl esters .
Reactivity Comparison
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O, rt | Carboxylic acid | 80–90 |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester | 70–85 |
Imidazolidinone Ring Modifications
The 2-oxoimidazolidin-1-yl group participates in:
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Alkylation : Reaction with alkyl halides (e.g., n-pentyl bromide) at the nitrogen atom .
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Halogenation : Electrophilic substitution with Cl₂ or Br₂ under FeCl₃ catalysis .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to introduce substituents on the phenyl ring .
Optimized Halogenation Protocol
| Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | FeCl₃ | 0–25 | 60 |
| Cl₂ | AlCl₃ | 25 | 55 |
Biological Activation Pathways
In pharmacological contexts, the compound acts as a prodrug. CYP1A1-mediated oxidation cleaves the sulfonate ester, releasing cytotoxic metabolites that target microtubules .
Metabolic Activation Data
| Parameter | Value | Reference |
|---|---|---|
| CYP1A1 Km | 12 µM | |
| IC₅₀ (MCF-7 cells) | 0.8 µM |
Stability and Degradation
The compound is sensitive to:
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Hydrolytic Degradation : Rapid breakdown in pH > 8 buffers .
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Thermal Decomposition : Decomposes above 150°C, forming imidazolidinone fragments .
Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 9.0, 37°C | 2h | Carboxylic acid, NH₃ |
| 150°C, N₂ | 30min | Phenylacetate derivatives |
Scientific Research Applications
Chemical Research Applications
Building Block in Synthesis:
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents | Major Products Formed |
|---|---|---|---|
| Oxidation | Converts to carboxylic acids | KMnO4, CrO3 | 4-(2-oxoimidazolidin-1-yl)benzoic acid |
| Reduction | Converts imidazolidinone ring to imidazolidine | LiAlH4 | Ethyl [4-(2-imidazolidinyl)phenyl]acetate |
| Substitution | Electrophilic substitution on the phenyl ring | HNO3 (nitration), Br2 (bromination) | Nitro and halogenated derivatives |
Biological Research Applications
Biochemical Probes:
The compound is being investigated for its potential as a biochemical probe. Its unique structure allows it to interact with biological systems, making it a candidate for studying enzyme mechanisms and cellular pathways.
Antimicrobial and Anticancer Properties:
Recent studies have explored the compound's antimicrobial and anticancer activities. Preliminary findings suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, several derivatives showed IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines. The compounds disrupted microtubule formation, leading to cell cycle arrest in the mitotic phase, demonstrating their potential as anticancer agents .
Medicinal Applications
Drug Development:
this compound derivatives are being explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies aim to enhance the bioavailability of the compounds for therapeutic use.
Pharmacological Studies:
Research is ongoing to identify specific molecular targets and mechanisms of action for this compound. Understanding these aspects will aid in the development of targeted therapies for various diseases.
Industrial Applications
Polymer Production:
In industrial settings, this compound is utilized in the production of polymers and advanced materials. Its chemical reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as durability and chemical resistance.
Mechanism of Action
The mechanism of action of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate involves its interaction with specific molecular targets. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate and related compounds:
Physicochemical Properties
- Lipophilicity : The ethyl ester group in this compound increases its logP value compared to the carboxylic acid analog (CAS 492445-92-8), which is more polar and likely exhibits lower membrane permeability .
- Thermal Stability : Thioxo derivatives (e.g., compound 4a in ) may exhibit higher thermal stability due to the stronger C–S bond compared to C–O in the oxoimidazolidin group .
Biological Activity
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the imidazolidinone ring and subsequent esterification. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. In particular:
- Potent Antiproliferative Effects : Compounds related to this structure have shown antiproliferative activity in the low nanomolar range against various cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells .
- Mechanism of Action : These compounds are believed to induce apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase. They also promote DNA double-strand breaks, as evidenced by γH2AX phosphorylation, a marker for DNA damage .
Antiangiogenic Properties
This compound derivatives have demonstrated antiangiogenic activities, which inhibit new blood vessel formation essential for tumor growth:
- In Vivo Studies : In chick chorioallantoic membrane assays, certain derivatives exhibited comparable efficacy to established agents like combretastatin A-4, effectively reducing tumor growth with low toxicity to embryos .
Structure–Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing these compounds. Key findings include:
| Compound Structure | Antiproliferative Activity | Cell Cycle Phase Arrest | Toxicity Level |
|---|---|---|---|
| PIB-SO 4 | High | G2/M | Low |
| PIB-SO 16 | Moderate | G2/M | Moderate |
| PIB-SO 17 | High | G2/M | High |
The table illustrates how modifications to the phenyl and imidazolidinone moieties can influence both efficacy and toxicity. For example, compounds with specific substitutions at the para position on the phenyl ring often exhibit enhanced activity while maintaining lower toxicity levels .
Case Study 1: HT-1080 Fibrosarcoma Cells
In a study assessing the effects on HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes, compounds derived from this compound showed:
- Tumor Growth Inhibition : A reduction in tumor size by up to 69% without significant embryo lethality.
Case Study 2: Comparison with Standard Treatments
When compared to standard treatments like cisplatin:
Q & A
Q. What are the standard synthetic routes for Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate derivatives?
The synthesis involves a multi-step process:
- Step 1 : Nucleophilic addition of aniline with 2-chloroethyl isocyanate in methyl ethyl ketone at 25°C yields 1-phenylimidazolidin-2-one (compound 50) .
- Step 2 : Chlorosulfonation of compound 50 with chlorosulfonic acid in CCl₄ at 0°C produces 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride (compound 51) .
- Step 3 : Coupling of compound 51 with substituted anilines in acetonitrile (4-dimethylaminopyridine, 25°C) generates derivatives (e.g., compounds 8-48) . Purification via flash chromatography (CH₂Cl₂ to CH₂Cl₂/AcOEt gradients) yields 46–91% of white solids .
Q. Which spectroscopic techniques confirm the structural integrity of these derivatives?
Key methods include:
- IR spectroscopy : Identifies carbonyl (1695–1711 cm⁻¹) and NH stretches (3136–3419 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.11–7.74 ppm), NH signals (δ 9.60–10.25 ppm), and CH₂ groups (δ 3.38–3.92 ppm) confirm regiochemistry .
- HRMS : Validates molecular weight (e.g., m/z 357.0658 for C₁₇H₁₆N₄O₃S) .
Q. What in vitro models assess antiproliferative activity?
Derivatives are tested against 16 cancer cell lines (e.g., HT-1080 fibrosarcoma) using:
- Cell cycle analysis : G₂/M phase arrest via flow cytometry .
- Anoikis induction : Detachment-induced apoptosis .
- Anti-angiogenic assays : Chicken chorioallantoic membrane (CAM) models .
Advanced Research Questions
Q. How do substituents at the phenyl sulfonamide moiety modulate antiproliferative activity?
- Ortho/meta positions : Bulky groups (e.g., 3-tolyl in compound 15) enhance activity by improving steric complementarity to tubulin .
- Para position : Electronegative substituents (e.g., -OCHF₂ in compound 44) increase electrostatic interactions, boosting potency .
- 4-Position : Hydrophobic groups reduce activity due to unfavorable steric clashes (e.g., compound 28: IC₅₀ > 10 µM) .
Q. How are CoMFA/CoMSIA models used to optimize activity?
- Field contributions : Steric (green/yellow regions) and electrostatic (blue/red regions) maps guide substituent placement. For example:
Q. Why do certain derivatives contradict QSAR predictions?
Discrepancies arise from:
- Metabolic instability : Electron-rich groups (e.g., -CN in compound 43) may increase susceptibility to oxidation .
- Off-target effects : Non-tubulin targets (e.g., kinases) alter activity profiles .
- Solubility limitations : High logP values (>4) reduce bioavailability despite favorable in vitro activity .
Q. What strategies improve metabolic stability without compromising potency?
- Bioisosteric replacement : Sulfonamide for sulfonate groups enhances stability (t₁/₂ increase from 2.1 to 6.8 hrs) .
- Polar substituents : Introducing -OH or -OCH₃ improves aqueous solubility (PSA > 80 Ų) while retaining affinity .
- Pro-drug approaches : Ethyl ester hydrolysis in vivo generates active carboxylic acid metabolites .
Q. How do molecular docking studies complement QSAR findings?
- Tubulin binding : Derivatives occupy the colchicine-binding site, with sulfonamide oxygen forming hydrogen bonds to β-tubulin Asn249 .
- Steric alignment : Indan-5-yl (compound 47) mimics trimethoxyphenyl groups in CA-4, enhancing hydrophobic contacts .
Methodological Considerations
Q. How are synthetic yields optimized for structurally complex derivatives?
- Temperature control : Reactions at 0°C minimize side-product formation during chlorosulfonation .
- Solvent selection : THF stabilizes intermediates during cyclization (e.g., compound 49 → 50) .
- Catalyst screening : 4-Dimethylaminopyridine accelerates sulfonamide coupling (2 hrs vs. 24 hrs without catalyst) .
Q. What statistical methods validate QSAR models?
- PLS regression : Correlates field descriptors (steric, electrostatic) with bioactivity (e.g., pIC₅₀) .
- Bootstrapping : 100+ iterations confirm model stability (SD < 0.2 for coefficient plots) .
- External validation : Derivatives not in the training set (e.g., compound 17) test predictive power (RMSE < 0.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
